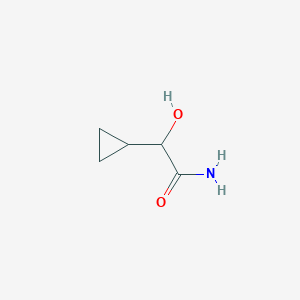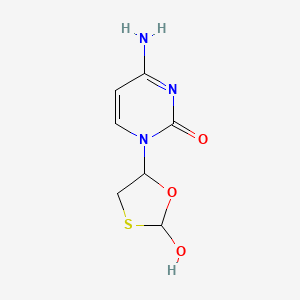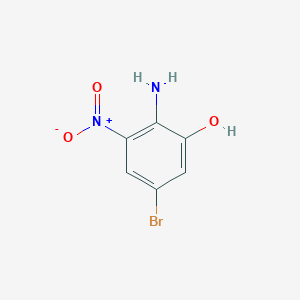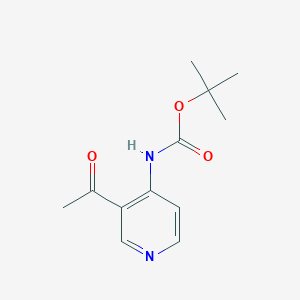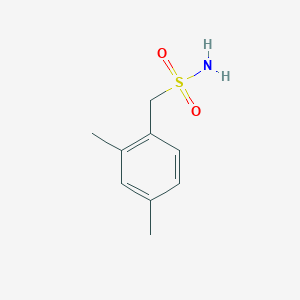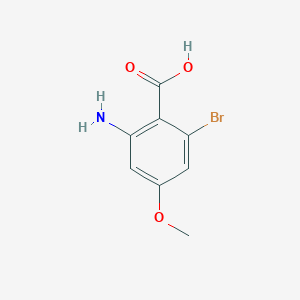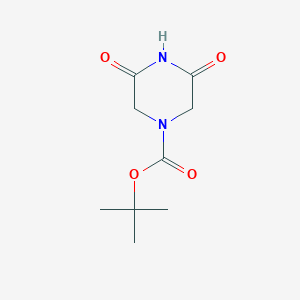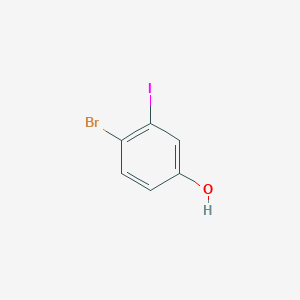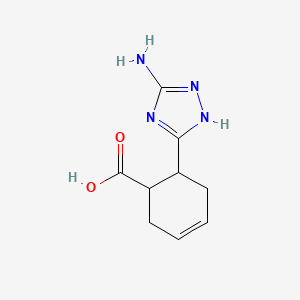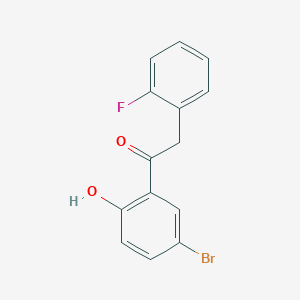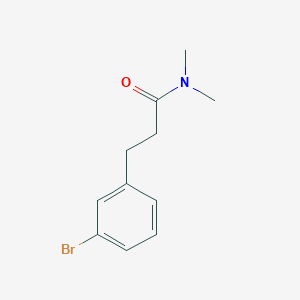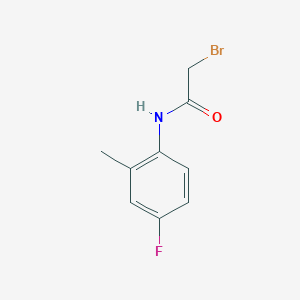![molecular formula C10H9BrN2O B1526463 [4-(4-Bromo-1H-pirazol-1-YL)fenil]metanol CAS No. 1184193-54-1](/img/structure/B1526463.png)
[4-(4-Bromo-1H-pirazol-1-YL)fenil]metanol
Descripción general
Descripción
[4-(4-Bromopyrazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H9BrN2O It is characterized by the presence of a bromopyrazole group attached to a phenyl ring, which is further connected to a methanol group
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [4-(4-Bromopyrazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound is explored for its potential in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
It is known that the compound can form strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and antipromastigote activities
Action Environment
The action, efficacy, and stability of [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reactivity might be affected by the solvent used, as suggested by the synthesis process of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromopyrazole with a phenylmethanol derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of [4-(4-Bromopyrazol-1-yl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(4-Bromopyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various functionalized pyrazole derivatives.
Comparación Con Compuestos Similares
- [4-(4-Chloropyrazol-1-yl)phenyl]methanol
- [4-(4-Fluoropyrazol-1-yl)phenyl]methanol
- [4-(4-Methylpyrazol-1-yl)phenyl]methanol
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in [4-(4-Bromopyrazol-1-yl)phenyl]methanol imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents.
Propiedades
IUPAC Name |
[4-(4-bromopyrazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROEWUAPHWLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

